molecular formula C8H10F2N2O B13573176 {[4-(Difluoromethoxy)phenyl]methyl}hydrazine

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine

Katalognummer: B13573176
Molekulargewicht: 188.17 g/mol
InChI-Schlüssel: KRNKUCASABBLAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound with the molecular formula C8H10F2N2O It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylhydrazine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azine derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of azine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine: Similar structure with an additional methoxy group.

    [4-(Difluoromethoxy)benzyl]hydrazine hydrochloride: Similar structure with a benzyl group instead of a phenyl group.

Uniqueness

{[4-(Difluoromethoxy)phenyl]methyl}hydrazine is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10F2N2O

Molekulargewicht

188.17 g/mol

IUPAC-Name

[4-(difluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H10F2N2O/c9-8(10)13-7-3-1-6(2-4-7)5-12-11/h1-4,8,12H,5,11H2

InChI-Schlüssel

KRNKUCASABBLAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNN)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.